

Application Notes: Strontium Phosphate in Dental Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium phosphate*

Cat. No.: *B085154*

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Introduction The incorporation of **strontium phosphate** (SrP) and its derivatives, such as strontium-modified phosphate-based glass (Sr-PBG) and **tristrontium phosphate** (TSrP), into dental resin composites represents a significant advancement in restorative dentistry. These bioactive fillers offer a multi-functional approach, aiming to improve not only the mechanical durability of restorations but also their biological interaction with the surrounding tooth structure. Strontium's chemical similarity to calcium allows it to participate in natural remineralization processes, while also offering enhanced radiopacity for better clinical diagnostics.[1][2][3] This document provides an overview of the applications, benefits, and experimental protocols for researchers developing and evaluating dental composites containing **strontium phosphate** fillers.

Key Applications and Benefits

- **Bioactive and Remineralizing Properties:** Strontium-releasing composites can promote the precipitation of apatite on their surface when exposed to saliva or simulated body fluid.[4] This helps to remineralize demineralized dentin at the restoration margin, potentially sealing gaps and preventing secondary caries.[2][4]
- **Antibacterial Effects:** Composites containing strontium-modified fillers have demonstrated a sustainable antibacterial effect against common cariogenic bacteria like *Streptococcus mutans*. [5][6] This activity helps to reduce the risk of secondary caries, a primary reason for restoration failure.

- **Enhanced Mechanical Properties:** The addition of **strontium phosphate** fillers can reinforce the resin matrix. While high concentrations might slightly decrease some properties, optimized formulations maintain mechanical characteristics, such as flexural strength and elastic modulus, that are comparable to commercial composites and meet ISO standard requirements.[4][7]
- **Improved Radiopacity:** Strontium has a higher atomic number than calcium, which significantly enhances the radiopacity of dental materials.[3][8] This allows for clear differentiation between the restoration and the tooth structure on dental X-rays, aiding in the diagnosis of secondary caries or marginal defects.[3]
- **Excellent Biocompatibility:** In vitro studies have shown that strontium-containing composites and cements are biocompatible, with low cytotoxicity and positive effects on the proliferation and differentiation of dental pulp stem cells and osteoblasts.[9][10][11]

Quantitative Data Summary

The following tables summarize key performance data from studies on dental composites modified with **strontium phosphate** fillers.

Table 1: Mechanical Properties of Composites with Strontium-Modified Phosphate-Based Glass (Sr-PBG)

Filler Content (wt. %)	Flexural Strength (MPa)	Elastic Modulus (GPa)	Vickers Hardness (VHN)
0% (Control)	~125	~10.5	~70
3% Sr-PBG	~120	~10.0	~68
6% Sr-PBG	~118	~9.8	~65
9% Sr-PBG	~115	~9.5	~63

Data synthesized from studies where Sr-PBG was incorporated into a commercial composite resin. The mechanical properties showed no statistically significant difference from the control group ($p > 0.05$).[\[5\]](#)[\[6\]](#)[\[12\]](#)

Table 2: Properties of Experimental Composites with **Tristrontium Phosphate (TSrP)**

Formulation ID	Filler Composition	Monomer Conversion (%)	Polymerization Shrinkage (vol%)	Biaxial Flexural Strength (MPa)
F4 (Control)	80% Dental Glass	76	3.4	154 ± 6
F3	77.5% Glass, 2.5% PLS	75	3.4	127 ± 6
F2	65% Glass, 10% MCPM, 15% TSrP	65	3.1	125 ± 4
F1	62.5% Glass, 10% MCPM, 15% TSrP, 2.5% PLS	64	3.0	103 ± 4

Data from a study by Al-eesa et al. (2016).[\[4\]](#)

[\[7\]](#) All formulations had strength greater than the ISO 4049

requirement of >80 MPa.[\[4\]](#)[\[7\]](#)

Abbreviations:

PLS (Polylysine),

MCPM

(Monocalcium

Phosphate

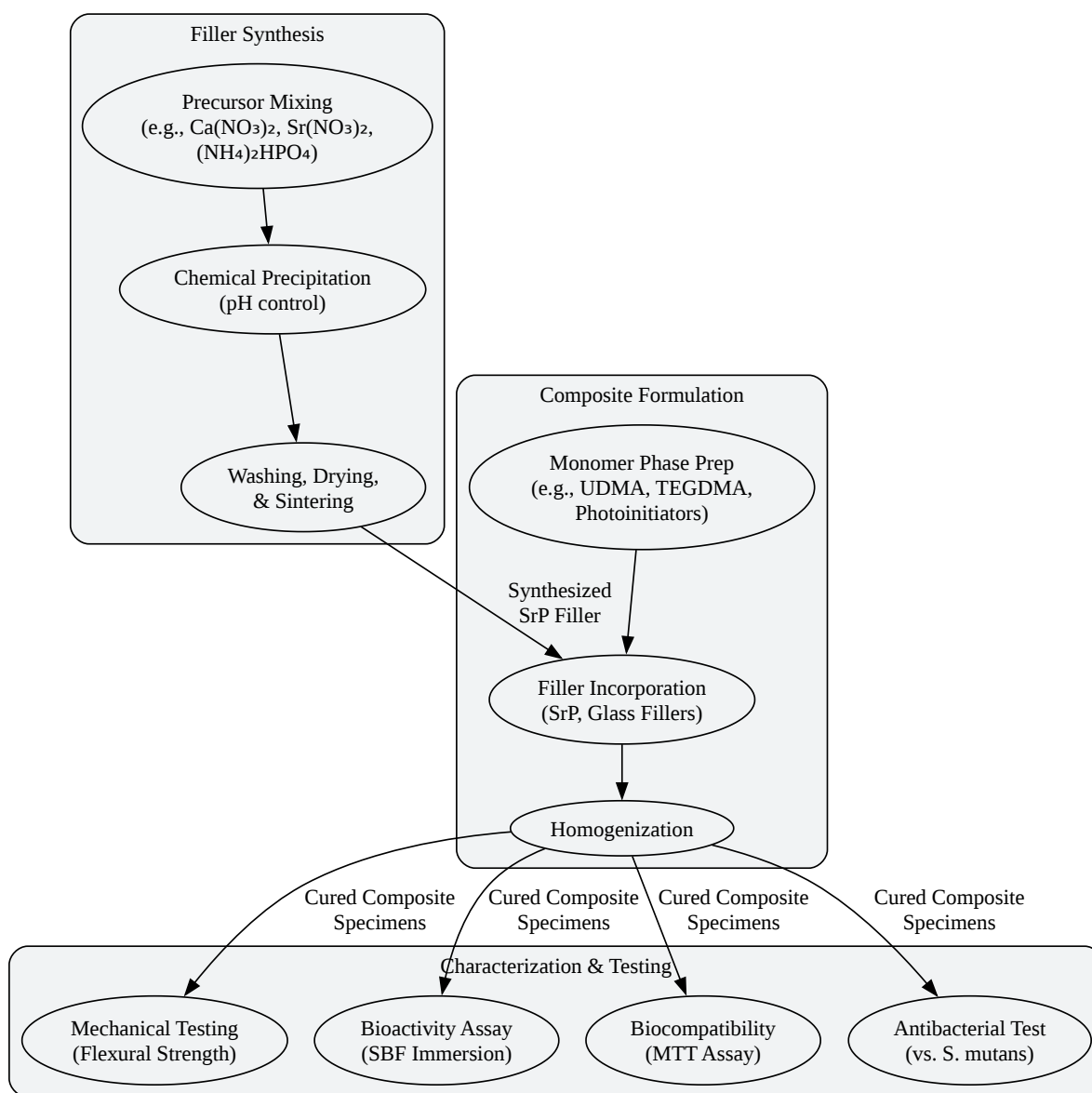
Monohydrate),

TSrP

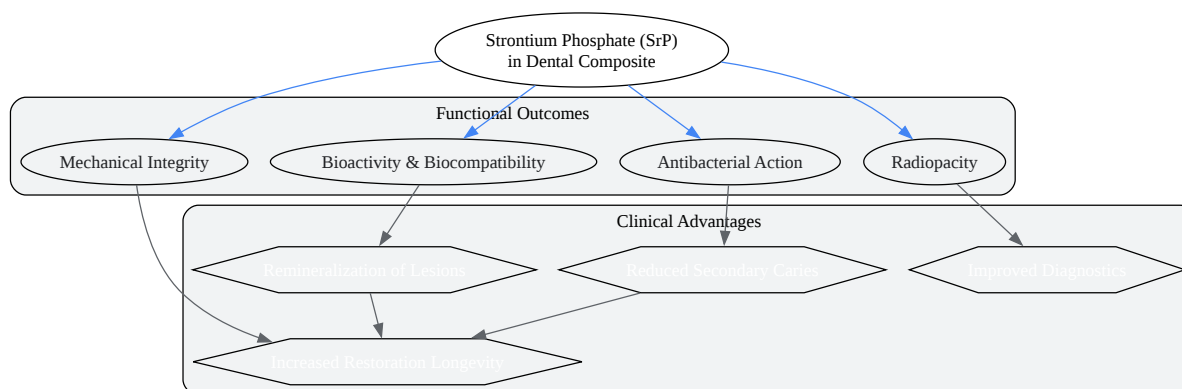
(Tristrontium

Phosphate).

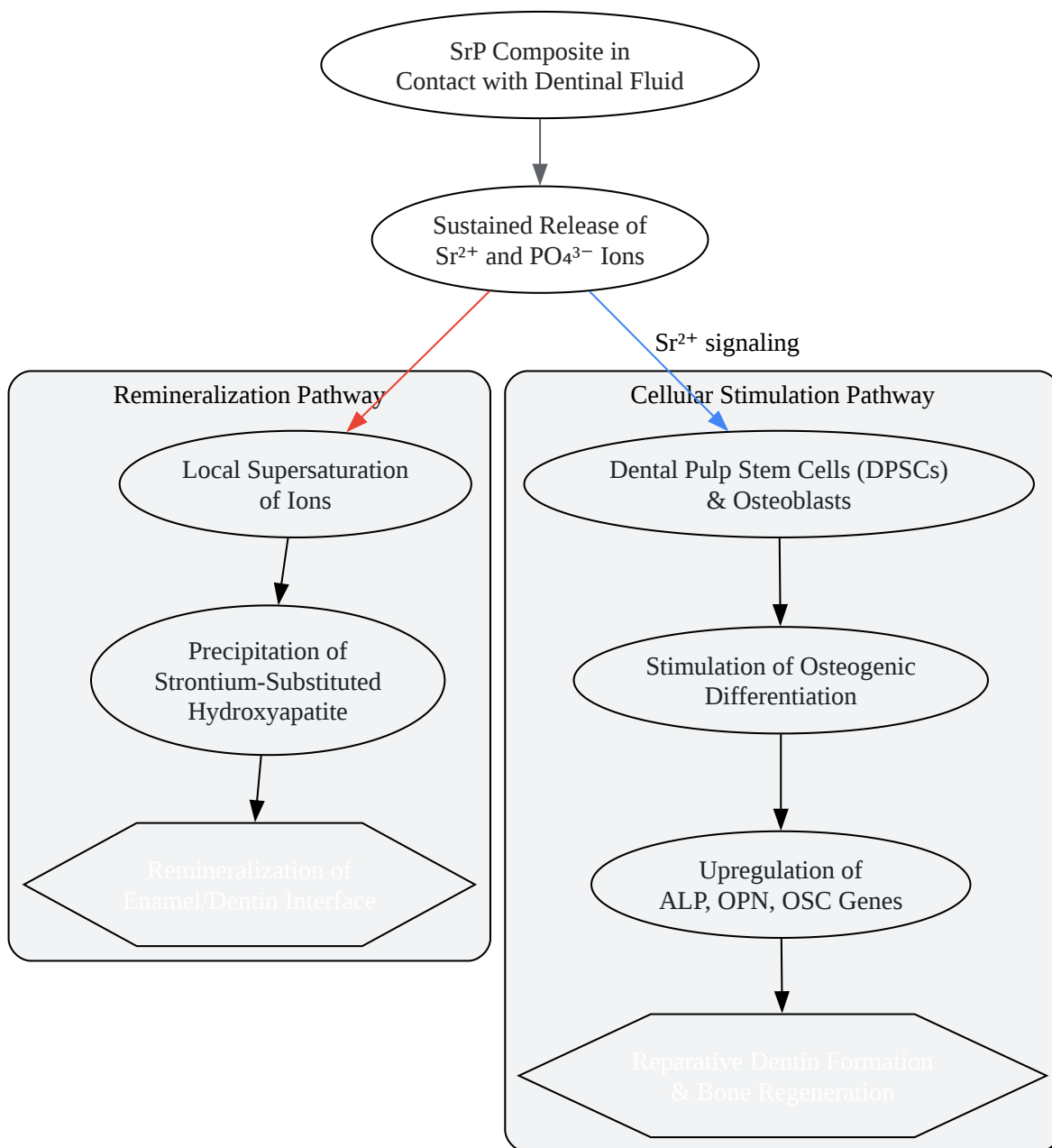
Visualizations: Workflows and Mechanisms



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Experimental Protocols

Protocol 1: Synthesis of Strontium-Substituted Hydroxyapatite Nanoparticles

This protocol describes a chemical precipitation method for synthesizing strontium-substituted hydroxyapatite (SrHA) nanoparticles for use as a dental composite filler.[\[13\]](#)

Materials:

- Calcium nitrate tetrahydrate ($\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$)
- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$)
- Diammonium phosphate ($(\text{NH}_4)_2\text{HPO}_4$)
- Ammonium hydroxide (NH_4OH) or Sodium hydroxide (NaOH) solution (for pH adjustment)
- Deionized water

Methodology:

- Prepare Precursor Solutions:
 - Prepare a (Ca + Sr) solution by dissolving stoichiometric amounts of $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ and $\text{Sr}(\text{NO}_3)_2$ in deionized water to achieve a desired molar ratio (e.g., 10% Sr substitution).
 - Prepare a separate phosphate solution by dissolving $(\text{NH}_4)_2\text{HPO}_4$ in deionized water.
- Precipitation:
 - Slowly add the phosphate solution dropwise into the (Ca + Sr) solution while stirring vigorously.
 - Continuously monitor and maintain the pH of the mixture at approximately 10-11 by adding NH_4OH or NaOH solution. This is critical for apatite formation.
- Aging:

- After completing the addition, continue stirring the resulting milky suspension at room temperature for 24 hours to allow the precipitate to age and crystallize.
- Washing and Collection:
 - Centrifuge the suspension to separate the nanoparticle precipitate from the supernatant.
 - Wash the precipitate repeatedly with deionized water (typically 3-5 times) until the conductivity of the supernatant is close to that of pure water. This removes residual reactant ions.
- Drying and Milling:
 - Dry the collected precipitate in an oven at 80-100°C overnight.
 - Gently grind the dried powder using an agate mortar and pestle to obtain a fine, homogenous SrHA nanoparticle powder.
- Characterization (Optional):
 - Confirm the crystalline phase and incorporation of strontium using X-ray Diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR).
 - Observe particle size and morphology using Scanning Electron Microscopy (SEM).

Protocol 2: Formulation of an Experimental SrP Dental Composite

This protocol details the preparation of a light-curable experimental dental composite incorporating **strontium phosphate** fillers.^{[4][7]}

Materials:

- Resin Monomers: Urethane dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA) (e.g., in a 3:1 weight ratio).
- Photoinitiator System: Camphorquinone (CQ) and an amine co-initiator like Dimethyl-p-toluidine (DMPT) (e.g., 1 wt% each of the monomer phase).

- Adhesion Promoter: 4-Methacryloxyethyl trimellitate anhydride (4-META) (optional, e.g., 5 wt%).
- Fillers: Synthesized **strontium phosphate** (e.g., 15 wt% TSrP), Monocalcium phosphate monohydrate (MCPM, e.g., 10 wt%), and silanized dental glass (to make up the total filler load, e.g., to 80 wt% of the total composite mass).
- Light-curing unit (≥ 450 nm wavelength).

Methodology:

- Prepare Monomer Phase: In an amber-colored glass vial to prevent premature polymerization, mix the UDMA, TEGDMA, CQ, DMPT, and 4-META until a homogenous, light-yellow liquid is formed.
- Prepare Powder Phase: Weigh and thoroughly mix the **strontium phosphate**, MCPM, and dental glass fillers in a separate container.
- Combine Phases: Gradually add the mixed powder phase to the liquid monomer phase. Mix thoroughly using a dental spatula or a dual asymmetric centrifugal mixer until a uniform, paste-like consistency is achieved with no visible agglomerates. A common powder-to-liquid ratio is 4:1 by weight.^[7]
- Storage: Store the prepared composite paste in a light-proof container at a cool temperature (e.g., 4°C) until use.
- Specimen Preparation:
 - Place the composite paste into a mold of desired dimensions (e.g., a 1 mm thick, 8 mm diameter disc for biaxial flexural strength testing).
 - Press the paste between two transparent matrices to create a flat surface and extrude excess material.
 - Light-cure the specimen according to the manufacturer's instructions for the photoinitiator system, typically for 40-60 seconds on each side.

Protocol 3: Assessment of Bioactivity via Apatite Formation in SBF

This protocol evaluates the ability of a composite to form a hydroxyapatite layer on its surface, indicating its bioactive potential.^{[4][14]}

Materials:

- Cured composite disc specimens (prepared as in Protocol 2).
- Simulated Body Fluid (SBF) solution, prepared according to Kokubo's formulation.^[14]
- Polyethylene containers with lids.
- Incubator set to 37°C.
- Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX).

Methodology:

- Specimen Preparation: Polish the surface of the cured composite discs to a smooth finish and clean them ultrasonically in deionized water.
- Immersion: Place each disc in a separate polyethylene container and add a sufficient volume of SBF to fully immerse the specimen. The volume should be calculated based on the specimen's surface area to maintain ion concentrations.
- Incubation: Seal the containers and place them in an incubator at 37°C for various time points (e.g., 1 day, 7 days, 14 days, 28 days).
- Analysis:
 - After each time point, remove the specimens from the SBF, gently rinse with deionized water to remove soluble salts, and allow them to air dry.
 - Observe the surface morphology of the discs using SEM to identify the formation of a precipitate layer.

- Use EDX analysis to confirm that the precipitate is composed of calcium and phosphorus, which is indicative of apatite formation. The presence of strontium in the layer can also be verified.

Protocol 4: Evaluation of Antibacterial Activity

This protocol assesses the ability of the composite material to inhibit the growth of *Streptococcus mutans*.^[5]

Materials:

- Cured, sterilized composite disc specimens.
- *Streptococcus mutans* (e.g., ATCC 25175) culture.
- Brain Heart Infusion (BHI) broth.
- Sterile 24-well culture plates.
- Incubator (37°C, 5% CO₂).
- Spectrophotometer.

Methodology:

- **Bacterial Culture:** Grow *S. mutans* in BHI broth to a logarithmic phase. Adjust the bacterial suspension to a specific optical density (OD) at 600 nm (e.g., OD₆₀₀ = 0.1).
- **Incubation with Specimens:** Place one sterile composite disc into each well of a 24-well plate. Add the prepared bacterial suspension to each well, ensuring the discs are fully submerged. Include a control group with no composite discs.
- **Growth Measurement:** Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.
- **Analysis:** After incubation, carefully transfer the supernatant (broth) from each well to a cuvette. Measure the optical density at 600 nm using a spectrophotometer. A lower OD value in the wells containing the experimental composite discs compared to the control indicates bacterial growth inhibition.

- Sustainability Test (Optional): To test the long-term effect, specimens can be subjected to thermocycling (e.g., 850 cycles between 5°C and 55°C) to simulate aging before repeating the antibacterial test.[5]

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- To cite this document: BenchChem. [Application Notes: Strontium Phosphate in Dental Composites]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085154#strontium-phosphate-in-dental-composites\]](https://www.benchchem.com/product/b085154#strontium-phosphate-in-dental-composites)

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